molecular formula C43H42K3N3O13S4 B1193669 Sulfo-Cyanine5.5 alkyne

Sulfo-Cyanine5.5 alkyne

Cat. No. B1193669
M. Wt: 1054.35
InChI Key: BGBGMBKIHOUQOA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine5.5 is a far red emitting fluorophore. It contains four sulfo groups, which provide great hydrophilicity, and aqueous solubility. The reagent can be conjugated with a variety of azides by means of copper catalyzed Click chemistry reaction.

Scientific Research Applications

Synthesis and Chemical Properties

  • Sulfo-Cyanine5.5 alkyne is relevant in the synthesis of various organic compounds. For instance, the copper-catalyzed radical cross-coupling of oxime esters and sulfinate salts leads to the formation of cyanoalkylated sulfones, showcasing the chemical versatility of related compounds (Zhou et al., 2019).
  • N-sulfonylimidates, created through a three-component coupling of terminal alkynes, sulfonyl azides, and alcohols, demonstrate the multifaceted chemical applications of sulfo-cyanine5.5 alkyne derivatives in organic chemistry (Yoo et al., 2006).

Biophysical Applications

  • Cyanine fluorophores, akin to sulfo-cyanine5.5 alkyne, have been used in single-molecule FRET experiments with nucleic acids. These fluorophores, when attached to DNA, provide insights into molecular orientation and dynamics, vital for understanding biological processes at a molecular level (Ouellet et al., 2011).

Application in Organic and Biomolecular Chemistry

  • In the field of organic and biomolecular chemistry, derivatives similar to sulfo-cyanine5.5 alkyne are employed for various synthesis processes. For example, the electrochemical synthesis of sulfonated benzothiophenes using alkynylthioanisoles and sodium sulfinates showcases the utility of such compounds in creating complex organic molecules (Zhang et al., 2021).

properties

Product Name

Sulfo-Cyanine5.5 alkyne

Molecular Formula

C43H42K3N3O13S4

Molecular Weight

1054.35

IUPAC Name

tripotassium;1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C43H45N3O13S4.3K/c1-7-21-44-39(47)16-12-9-13-22-46-34-20-18-30-32(24-28(61(51,52)53)26-36(30)63(57,58)59)41(34)43(4,5)38(46)15-11-8-10-14-37-42(2,3)40-31-23-27(60(48,49)50)25-35(62(54,55)56)29(31)17-19-33(40)45(37)6;;;/h1,8,10-11,14-15,17-20,23-26H,9,12-13,16,21-22H2,2-6H3,(H4-,44,47,48,49,50,51,52,53,54,55,56,57,58,59);;;/q;3*+1/p-3

InChI Key

BGBGMBKIHOUQOA-UHFFFAOYSA-K

SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sulfo-Cyanine5.5 alkyne, Sulfo-Cyanine 5.5 alkyne, Sulfo-Cy5.5 alkyne, Sulfo-Cy 5.5 alkyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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